4-Formyl-3-methoxybenzoic acid 4-Formyl-3-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 80893-99-8
VCID: VC5004523
InChI: InChI=1S/C9H8O4/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-5H,1H3,(H,11,12)
SMILES: COC1=C(C=CC(=C1)C(=O)O)C=O
Molecular Formula: C9H8O4
Molecular Weight: 180.159

4-Formyl-3-methoxybenzoic acid

CAS No.: 80893-99-8

Cat. No.: VC5004523

Molecular Formula: C9H8O4

Molecular Weight: 180.159

* For research use only. Not for human or veterinary use.

4-Formyl-3-methoxybenzoic acid - 80893-99-8

Specification

CAS No. 80893-99-8
Molecular Formula C9H8O4
Molecular Weight 180.159
IUPAC Name 4-formyl-3-methoxybenzoic acid
Standard InChI InChI=1S/C9H8O4/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-5H,1H3,(H,11,12)
Standard InChI Key HYBGYWUQRRQICT-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(=O)O)C=O

Introduction

Chemical Identity and Structural Characteristics

4-Formyl-3-methoxybenzoic acid belongs to the class of substituted benzoic acids, featuring distinct functional groups that dictate its reactivity. The IUPAC name derives from the substitution pattern: a formyl group (-CHO) at position 4 and a methoxy group (-OCH3_3) at position 3 on the benzoic acid ring. Key structural and molecular descriptors include:

Table 1: Molecular and Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H8O4\text{C}_9\text{H}_8\text{O}_4
Molecular Weight (g/mol)180.16
Exact Mass180.042
PSA (Polar Surface Area)52.6 Ų
LogP (Partition Coefficient)1.68
AppearanceWhite to off-white crystalline solid

The compound’s planar aromatic structure facilitates π-π stacking interactions, while the electron-withdrawing formyl and electron-donating methoxy groups create a polarized electronic environment, influencing its solubility and reactivity .

Synthesis and Production Methods

Classical Synthetic Routes

The synthesis of 4-formyl-3-methoxybenzoic acid typically begins with functionalized benzoic acid precursors. A notable method involves the three-step transformation of 4-methyl-3-nitrobenzonitrile (63):

  • Nitration and Methoxylation: Conversion of 4-methyl-3-nitrobenzonitrile to methoxy-substituted intermediate 64 via nucleophilic aromatic substitution .

  • α-Bromination: Treatment with N-bromosuccinimide (NBS) yields dibromide 65 with high regioselectivity .

  • Oxidative Dehalogenation: Silver nitrate-mediated oxidation of dibromide 65 in ethanol/water under reflux conditions produces the target aldehyde with 99% yield :

C9H7Br2NO2+AgNO3C9H8O4+2AgBr+HNO3\text{C}_9\text{H}_7\text{Br}_2\text{NO}_2 + \text{AgNO}_3 \rightarrow \text{C}_9\text{H}_8\text{O}_4 + 2\text{AgBr} + \text{HNO}_3

Table 2: Synthesis Optimization Parameters

ParameterConditionOutcome
Solvent SystemEthanol/Water (4:1)High yield (99%)
TemperatureReflux (78–100°C)Complete conversion
CatalystSilver nitrate (147 mmol)Selective oxidation

This method’s efficiency stems from the mild reaction conditions and the avoidance of harsh oxidizing agents, preserving the acid-sensitive methoxy group .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic aromatic core but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Stability studies indicate no decomposition under refrigerated storage (2–8°C) for ≥6 months, though prolonged exposure to moisture or light may induce gradual degradation .

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 10.37 (s, 1H, -CHO), 8.02 (d, J = 8.0 Hz, 1H, Ar-H), 7.54 (s, 1H, Ar-H), 7.32 (d, J = 8.0 Hz, 1H, Ar-H), 3.99 (s, 3H, -OCH3_3) .

  • IR (KBr): νmax\nu_{\text{max}} 1685 cm1^{-1} (C=O, carboxylic acid), 1702 cm1^{-1} (C=O, aldehyde), 1260 cm1^{-1} (C-O, methoxy) .

Reactivity and Chemical Applications

Aldehyde-Driven Reactions

The formyl group participates in condensation reactions, forming Schiff bases with amines or hydrazones with hydrazines. For example, reaction with hydroxylamine hydrochloride yields the corresponding oxime, a precursor for heterocyclic compounds :

C9H8O4+NH2OHC9H9NO5+H2O\text{C}_9\text{H}_8\text{O}_4 + \text{NH}_2\text{OH} \rightarrow \text{C}_9\text{H}_9\text{NO}_5 + \text{H}_2\text{O}

Carboxylic Acid Functionalization

The carboxylic acid moiety enables esterification or amidation. Ethyl ester derivatives (e.g., CAS 86315-62-0) are synthesized via Fischer esterification, enhancing lipid solubility for pharmaceutical formulations .

Table 3: Derivative Synthesis and Applications

DerivativeReaction PartnerApplication
Ethyl EsterEthanol/H+^+Prodrug development
AmidePrimary aminesAntimicrobial agents
HydrazoneHydrazinesChelating ligands
SupplierPurityPrice (100 mg)Delivery Time
CymitQuimica98%€286.0023 Apr 2025
Synthonix95%€262.0005 May 2025
GlpBio≥95%€754.0004 Jun 2025

Applications span agrochemicals (herbicide intermediates), polymers (cross-linking agents), and dyes (azo coupling partners) .

Future Perspectives and Research Directions

Recent advances focus on:

  • Green Synthesis: Catalytic oxidation methods using O2_2 or H2_2O2_2 to replace metal-based oxidants .

  • Drug Discovery: Hybrid molecules combining the aldehyde and carboxylic acid motifs for dual-target inhibitors.

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